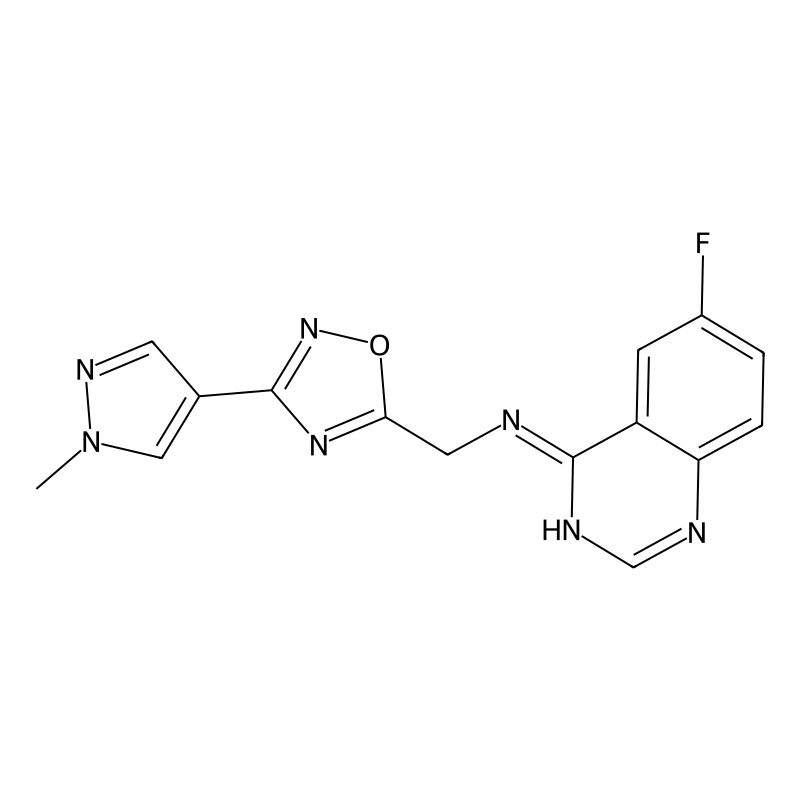

6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine is a complex organic compound belonging to the class of quinazolin derivatives. Its molecular formula is C_{15}H_{15}F_{N}_{6}O, and it features a quinazolin core substituted with a fluorine atom and a pyrazole-containing side chain. The presence of the oxadiazole moiety enhances its biological activity, making it a subject of interest in medicinal chemistry.

There is no scientific literature available on the specific mechanism of action for this compound. However, based on the presence of the quinazoline core, it might have potential for various biological activities. Quinazoline derivatives are known to exhibit a wide range of pharmacological effects, including anti-cancer, anti-bacterial, and kinase inhibitory properties [].

- Potential Toxicity: Aromatic amines can have varying degrees of toxicity. It is advisable to handle the compound with gloves and proper personal protective equipment.

- Flammability: Organic compounds with aromatic rings can be flammable. Proper handling precautions in a well-ventilated area are recommended.

- Search for Biological Activity: Scientific databases like PubMed or Google Scholar haven't yielded any published research directly connected to this specific molecule. This suggests that the compound might be relatively new or not extensively studied yet.

- Chemical Structure Analysis: However, analyzing the compound's structure offers some clues. The presence of a quinazolin-4-amine group suggests potential inhibitor activity for kinases, a class of enzymes involved in cellular signaling . The 1,2,4-oxadiazole moiety is also found in some anticonvulsant medications . The 1-methyl-1H-pyrazole group is present in some anti-cancer drugs , but its specific role in this molecule is unclear.

The chemical reactivity of 6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine can be attributed to its functional groups. The quinazoline and pyrazole rings can undergo various electrophilic substitution reactions, while the oxadiazole group can participate in nucleophilic attacks. Additionally, potential reactions include:

- Nucleophilic substitution at the fluorine site.

- Condensation reactions involving the amine group.

These reactions can be utilized to modify its structure for enhanced activity or to synthesize derivatives.

Research indicates that compounds containing quinazoline and pyrazole moieties exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specifically, 6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine has shown promising results in inhibiting certain cancer cell lines and may act as an effective therapeutic agent against specific types of tumors. The unique combination of structural features contributes to its potential efficacy in targeting biological pathways involved in disease progression.

The synthesis of 6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine typically involves several steps:

- Formation of the quinazoline scaffold through cyclization reactions involving appropriate precursors.

- Introduction of the fluorine atom, which can be achieved via electrophilic fluorination methods.

- Synthesis of the pyrazole and oxadiazole components, followed by their coupling with the quinazoline derivative.

- Final purification through recrystallization or chromatography.

These steps require careful optimization to achieve high yields and purity.

The potential applications of 6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amine include:

- Pharmaceutical development: As a candidate for anti-cancer therapies.

- Agricultural chemistry: Exploring its fungicidal or herbicidal properties due to its structural characteristics.

The ongoing research into its biological effects may lead to novel applications in treating various diseases.

Interaction studies are crucial for understanding how 6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amines interacts with biological targets. These studies often involve:

- Binding affinity assays to determine how effectively the compound binds to target proteins (e.g., kinases).

- Cellular assays to assess the impact on cell viability and proliferation.

- Mechanistic studies to elucidate the pathways affected by treatment with this compound.

Such studies provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 6-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazolin-4-amines. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Fluoro-N-(pyrazinyl)quinazolin | C_{16}H_{14}FN_{5} | Contains a pyrazine ring; studied for antimicrobial activity |

| N-(methylpyrazolyl)quinazolin | C_{15}H_{14}N_{6} | Lacks fluorine; shows anti-cancer properties |

| 6-Fluoropyridinyl derivatives | C_{17}H_{13}FN_{6}O | Similar fluorinated structure; exhibits varied biological activity |

Uniqueness

The uniqueness of 6-fluoro-N-( (3-(1-methyl -1H-pyrazol -4 -yl)-1,2 ,4 -oxadiazol -5 -yl)methyl)quinazolin -4 -amine lies in its specific combination of functional groups that enhance its biological activity while providing opportunities for further modifications that could optimize its therapeutic effects.

Through continued research and development, this compound could play a significant role in future pharmaceutical applications targeting various diseases.